![molecular formula C18H22N4O4S B2809976 N-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)-4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDE](/img/structure/B2809976.png)
N-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)-4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-TERT-BUTYL-1,3-THIAZOL-2-YL)-4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDE is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a morpholine moiety, and a nitrobenzamide group, which contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial DNA replication, specifically topoisomerases, which are crucial for maintaining DNA structure during replication.
- Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with lipid biosynthesis.
- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair.
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, highlighting its potential as an antimicrobial agent in treating resistant infections.
- Anticancer Activity : In vitro assays on HeLa cells revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. This effect was mediated through the activation of caspases and inhibition of PARP, suggesting a promising avenue for cancer therapy.
- Mechanistic Insights : Research indicated that the compound's interaction with topoisomerases disrupts DNA replication in bacterial cells, leading to cell death. This mechanism was confirmed through molecular docking studies that illustrated strong binding affinity to the active site of topoisomerase IV.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-18(2,3)15-11-27-17(19-15)20-16(23)12-4-5-13(14(10-12)22(24)25)21-6-8-26-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJRIJSRLSSKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.